An In-depth Technical Guide to the Isomers of Divinylbenzene
An In-depth Technical Guide to the Isomers of Divinylbenzene
<
Abstract: Divinylbenzene (DVB) is a critical bifunctional monomer extensively utilized as a cross-linking agent in the synthesis of polymers such as ion-exchange resins, chromatography stationary phases, and synthetic rubbers. Commercial DVB is typically a mixture of its meta and para isomers, along with ethylvinylbenzene impurities. The specific isomeric composition significantly influences the polymerization kinetics and the ultimate physicochemical properties of the resulting polymer network. This guide provides a comprehensive examination of the distinct isomers of divinylbenzene, detailing their synthesis, properties, relative reactivity, and applications, to arm researchers and drug development professionals with the knowledge to select and utilize these cross-linkers effectively.
Introduction to Divinylbenzene
Divinylbenzene (DVB) is an aromatic organic compound characterized by a benzene ring substituted with two vinyl groups.[1] Its primary industrial importance lies in its role as a cross-linking agent. When copolymerized with monofunctional monomers like styrene, the two vinyl groups of DVB allow for the formation of a three-dimensional polymer network.[1][2] This network structure imparts enhanced mechanical strength, thermal stability, and solvent resistance to the final polymer product.[3] The properties of these cross-linked polymers are highly dependent on the concentration of DVB and, crucially, on the specific isomers used.[4]
Molecular Structure and Isomerism
Divinylbenzene exists as three positional isomers: ortho-(1,2-), meta-(1,3-), and para-(1,4-). The spatial arrangement of the two vinyl groups on the benzene ring is the defining difference between these isomers, which in turn dictates their physical properties and chemical reactivity.
-
ortho-Divinylbenzene (o-DVB): The vinyl groups are on adjacent carbons (1,2-position).
-
meta-Divinylbenzene (m-DVB): The vinyl groups are separated by one carbon (1,3-position).
-
para-Divinylbenzene (p-DVB): The vinyl groups are on opposite carbons (1,4-position).
Commercial production of DVB via the dehydrogenation of diethylbenzene typically yields a mixture of meta and para isomers.[5] The ortho-isomer is generally not present in these commercial mixtures because it readily cyclizes to form naphthalene under the high temperatures of the dehydrogenation process.[5]
Caption: Chemical structures of the ortho-, meta-, and para-isomers of divinylbenzene.
Synthesis and Isomer Separation
Divinylbenzene is produced industrially by the catalytic dehydrogenation of a mixture of diethylbenzene isomers.[1] This process is analogous to the production of styrene from ethylbenzene. The resulting crude product is a mixture containing primarily m-DVB and p-DVB, corresponding ethylvinylbenzene isomers, and unreacted diethylbenzene.[5]
Separating the DVB isomers from this mixture, and from each other, presents a significant challenge due to their similar boiling points and high propensity to polymerize at elevated temperatures.[5][6]
Separation Techniques:
-
Fractional Distillation: While difficult, vacuum distillation in the presence of polymerization inhibitors can be used to separate DVB from less volatile components.[6] However, cleanly separating the meta and para isomers by distillation is commercially impractical.
-
Complexation: A more effective method for separating m- and p-isomers involves selective complexation. For instance, monovalent copper or silver salts can form coordination compounds preferentially with one of the isomers, allowing it to be separated by filtration.[5][7] The adduct can then be decomposed by heating to recover the enriched isomer.[5][7]
-
Chromatography: High-performance liquid chromatography (HPLC) using specialized packed columns, such as those with metal-organic frameworks (e.g., Fe-based MILs), has proven effective for the baseline separation of DVB and ethylvinylbenzene isomers on an analytical scale.[8]
Physicochemical Properties of DVB Isomers
The distinct structural arrangements of the DVB isomers give rise to measurable differences in their physical properties. The symmetrical structure of p-DVB allows for more efficient packing in the solid state, resulting in a higher melting point compared to the other isomers. These properties are critical for storage, handling, and reaction condition selection.
Table 1: Comparison of Physical Properties of Divinylbenzene Isomers
| Property | ortho-Divinylbenzene | meta-Divinylbenzene | para-Divinylbenzene |
| CAS Number | 91-14-5[9] | 108-57-6[1] | 105-06-6[1] |
| Molecular Formula | C₁₀H₁₀[9] | C₁₀H₁₀[1] | C₁₀H₁₀[10] |
| Molar Mass ( g/mol ) | 130.19[9] | 130.19[1] | 130.19[10] |
| Appearance | Colorless Liquid[6] | Pale, straw-colored liquid[1] | Pale, straw-colored liquid[1] |
| Melting Point (°C) | - | -66.9[1] | 31 |
| Boiling Point (°C) | 180 | 195[1] | 200 |
| Density (g/mL at 20°C) | 0.929 | 0.918 | 0.908 |
| Refractive Index (n20/D) | 1.576 | 1.5585 | 1.579 |
Note: Data compiled from various sources. Exact values may vary slightly between sources.
Polymerization and Reactivity
Divinylbenzene is rarely homopolymerized; it is almost always used as a copolymer with monomers like styrene to create cross-linked networks. The reactivity of the DVB isomers and their vinyl groups can differ, influencing the rate of polymerization and the final polymer architecture.
Reactivity Considerations:
-
Isomer Reactivity: Studies on anionic polymerization have shown that p-divinylbenzene reacts slightly faster with dienyllithium chain ends than the meta isomer.[11] However, in copolymerizations with styrene, the reactivity ratios can be complex. Some studies suggest that the relative reactivities of the vinyl groups in styrene and p-DVB are nearly equal, while others have found more complex behavior.[12]
-
Pendant Vinyl Groups: During polymerization, one vinyl group of a DVB molecule reacts to incorporate it into a growing polymer chain, leaving the second vinyl group "pendant" or "dangling." This pendant group can then react with another growing chain, forming a cross-link. The reactivity of this pendant vinyl group is a critical factor in determining the cross-linking density and the homogeneity of the resulting network.
-
Network Formation:
-
p-DVB: The linear and rigid structure of the para isomer tends to create more ordered and rigid polymer networks. This can lead to materials with higher strength and thermal stability but potentially lower flexibility.
-
m-DVB: The kinked structure of the meta isomer leads to a more irregular, amorphous, and flexible polymer network. This is often desirable for applications like ion-exchange resins where some swelling capacity is needed.[11]
-
Caption: Workflow for suspension polymerization of styrene-divinylbenzene resin.
Applications of Divinylbenzene Isomers
The primary application for DVB is in the production of styrene-divinylbenzene (S-DVB) copolymers.[1] The choice and concentration of the DVB isomer allow for the fine-tuning of the polymer's properties for specific applications.
-
Ion-Exchange Resins: This is one of the largest applications of DVB.[6][13] S-DVB beads are functionalized to create cation or anion exchange resins used in water softening, water purification, and catalysis.[14] The cross-linked structure provides the necessary insolubility and mechanical stability for the resin beads. A mixture rich in m-DVB is often preferred to provide a balance of rigidity and the flexibility needed for ion exchange kinetics.
-
Chromatography Media: Porous S-DVB beads are widely used as stationary phases in reversed-phase HPLC and solid-phase extraction (SPE). The high surface area and chemical stability of the cross-linked polymer allow for excellent separation of organic molecules. The DVB content controls the pore structure and mechanical strength of the beads.
-
Merrifield Resins for Peptide Synthesis: S-DVB beads are the foundation for Merrifield resins used in solid-phase peptide synthesis.[1] The polymer support must be insoluble but also swell in organic solvents to allow reagents to access the growing peptide chain.
-
Synthetic Rubbers and Plastics: DVB can be incorporated into various elastomers and plastics to improve properties like impact strength, heat distortion temperature, and hardness.[3][13]
Analytical Characterization of Isomers
Differentiating and quantifying the isomers of DVB is essential for quality control and for understanding structure-property relationships in polymers.
-
Gas Chromatography (GC): GC is the most common method for analyzing the composition of commercial DVB products, allowing for the quantification of meta- and para-DVB, as well as ethylvinylbenzene and other impurities.[2]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The isomers exhibit distinct fingerprints in their IR spectra, particularly in the regions associated with C-H out-of-plane bending, which can be used for identification.[10][15]
-
Ultraviolet (UV) Spectroscopy: The UV absorption spectra of the isomers are different due to their varying symmetries and electronic structures. This has been used in isomer-specific studies.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed structural information that can unambiguously distinguish between the ortho, meta, and para isomers based on the chemical shifts and coupling patterns of the aromatic and vinyl protons/carbons.
-
Safety and Handling
Divinylbenzene is a combustible liquid and a reactive monomer.[17][18] Proper handling is crucial to prevent accidents and ensure material stability.
-
Inhibition: Commercial DVB is supplied with an inhibitor, typically a form of tertiary-butylcatechol (TBC), to prevent premature polymerization.[19] The inhibitor requires the presence of dissolved oxygen to be effective. Therefore, DVB should not be stored under an inert gas blanket.[19]
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[20][21] Storage temperatures should be maintained below 32°C (90°F) to minimize inhibitor depletion and polymerization risk.[19]
-
Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles, and appropriate respiratory protection, especially when handling in poorly ventilated areas.[17][20]
-
Hazards: DVB can cause skin, eye, and respiratory irritation.[17][20] Hazardous polymerization can occur if the material is uninhibited or exposed to high temperatures, which can lead to a rapid pressure increase and potential container rupture.[6][22]
References
- US3217051A - Separation of the para and meta isomers of divinylbenzene. Google Patents.
-
Divinylbenzene Storage, Handling and Safety. Scribd. Available at: [Link]
-
Divinyl benzene. Scientific Polymer Products, Inc. Available at: [Link]
-
Common Name: DIVINYL BENZENE HAZARD SUMMARY. NJ.gov. Available at: [Link]
-
The high efficient separation of divinylbenzene and ethylvinylbenzene isomers using high performance liquid chromatography with Fe-based MILs packed columns. ResearchGate. Available at: [Link]
-
Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers. ResearchGate. Available at: [Link]
-
Isomer-Specific Ultraviolet Spectroscopy of m- and p-Divinylbenzene. ACS Publications. Available at: [Link]
-
Living Anionic Polymerization of Divinylbenzene Derivatives. ResearchGate. Available at: [Link]
-
Divinylbenzene. PubChem - NIH. Available at: [Link]
-
Divinylbenzene. Wikipedia. Available at: [Link]
-
Copolymerization of styrene and p-divinylbenzene. Initial rates and gel points. Future4200. Available at: [Link]
-
Divinylbenzene: Versatile Cross-Linking Agent. Scribd. Available at: [Link]
-
Synthesis of Narrow or Monodisperse Poly(divinylbenzene) Microspheres by Distillation−Precipitation Polymerization. Macromolecules - ACS Publications. Available at: [Link]
-
Chemical Properties of o-Divinylbenzene (CAS 91-14-5). Cheméo. Available at: [Link]
- US3217052A - Separation of divinylbenzene from a mixture comprising divinylbenzene and ethylvinylbenzene. Google Patents.
-
The homopolymerization and copolymerization with styrene of divinylbenzene isomers. Semantic Scholar. Available at: [Link]
-
1,4-Divinylbenzene: A Key Compound in Polymer and Resin Synthesis. UniVOOK. Available at: [Link]
-
Divinylbenzene – Knowledge and References. Taylor & Francis. Available at: [Link]
- WO2008118108A2 - Synthesis of strene-divinylbenzene copolymers by using polyglutaraldehide and the applications. Google Patents.
-
Divinylbenzene - Optional[ATR-IR] - Spectrum. SpectraBase. Available at: [Link]
-
The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. MDPI. Available at: [Link]
-
The Effect of Divinylbenzene on the Structure and Properties of Polyethylene Films with Related Radiation Chemical Grafted Polystyrene and Sulfocationite Membranes. PMC - NIH. Available at: [Link]
-
Benzene, 1,4-diethenyl-. NIST WebBook. Available at: [Link]
-
Comonomer Isomers Result in Varied Optical Properties for Long Wavelength Infrared-Transmitting ORMOCHALC Polymers. ChemRxiv. Available at: [Link]
-
Styrene-divinylbenzene beads. OIV. Available at: [Link]
Sources
- 1. Divinylbenzene - Wikipedia [en.wikipedia.org]
- 2. Styrene-divinylbenzene beads | OIV [oiv.int]
- 3. scribd.com [scribd.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. US3217051A - Separation of the para and meta isomers of divinylbenzene - Google Patents [patents.google.com]
- 6. Divinylbenzene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US3217052A - Separation of divinylbenzene from a mixture comprising divinylbenzene and ethylvinylbenzene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. o-Divinylbenzene (CAS 91-14-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Benzene, 1,4-diethenyl- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. future4200.com [future4200.com]
- 13. materials.alfachemic.com [materials.alfachemic.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. spectrabase.com [spectrabase.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. nj.gov [nj.gov]
- 18. Divinylbenzene | 1321-74-0 [chemicalbook.com]
- 19. scribd.com [scribd.com]
- 20. scipoly.com [scipoly.com]
- 21. chemicalbook.com [chemicalbook.com]
- 22. DIVINYL BENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
